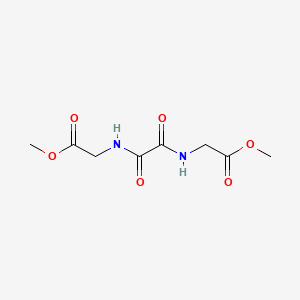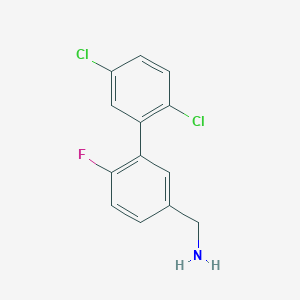
C-(2',5'-dichloro-6-fluoro-biphenyl-3-yl)-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C-(2’,5’-dichloro-6-fluoro-biphenyl-3-yl)-methylamine is a synthetic organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond, with various substituents attached to the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C-(2’,5’-dichloro-6-fluoro-biphenyl-3-yl)-methylamine typically involves the following steps:
Halogenation: Introduction of chlorine and fluorine atoms into the biphenyl structure.
Amination: Introduction of the methylamine group.
A common synthetic route might involve the halogenation of biphenyl followed by a nucleophilic substitution reaction to introduce the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the desired yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale halogenation and amination reactions, utilizing continuous flow reactors to ensure consistent quality and high throughput. The choice of reagents and conditions would be optimized for cost-effectiveness and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
C-(2’,5’-dichloro-6-fluoro-biphenyl-3-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other higher oxidation states.
Reduction: Removal of halogen atoms or reduction of the amine group.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield biphenyl oxides, while substitution reactions could introduce various functional groups into the biphenyl structure.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of advanced materials, such as polymers or coatings.
Mécanisme D'action
The mechanism by which C-(2’,5’-dichloro-6-fluoro-biphenyl-3-yl)-methylamine exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its halogen and amine substituents. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- C-(2’,5’-dichloro-biphenyl-3-yl)-methylamine
- C-(2’,5’-fluoro-biphenyl-3-yl)-methylamine
- C-(2’,5’-dichloro-6-methyl-biphenyl-3-yl)-methylamine
Uniqueness
The presence of both chlorine and fluorine atoms in C-(2’,5’-dichloro-6-fluoro-biphenyl-3-yl)-methylamine distinguishes it from other similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique for specific applications.
Propriétés
Formule moléculaire |
C13H10Cl2FN |
|---|---|
Poids moléculaire |
270.13 g/mol |
Nom IUPAC |
[3-(2,5-dichlorophenyl)-4-fluorophenyl]methanamine |
InChI |
InChI=1S/C13H10Cl2FN/c14-9-2-3-12(15)10(6-9)11-5-8(7-17)1-4-13(11)16/h1-6H,7,17H2 |
Clé InChI |
KRIPUKYWOBNJCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)C2=C(C=CC(=C2)Cl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


azanide](/img/structure/B14761741.png)
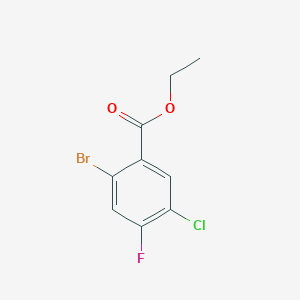
![Bicyclo[5.1.0]oct-2-ene](/img/structure/B14761755.png)
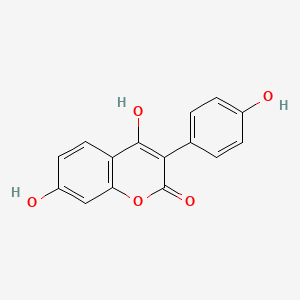
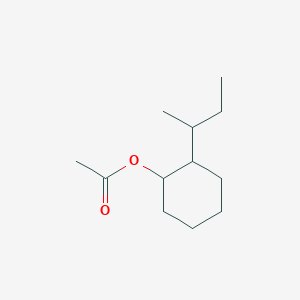
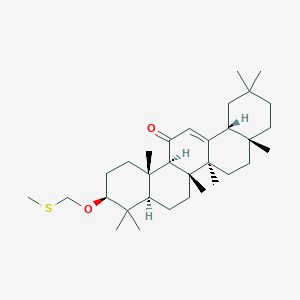
![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
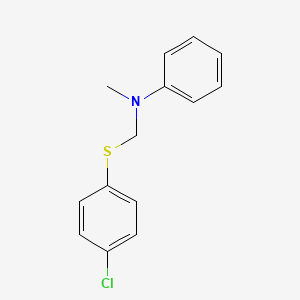
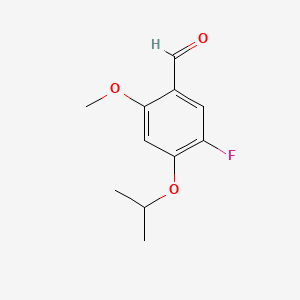
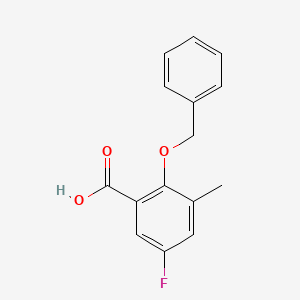
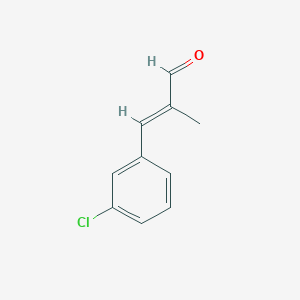

![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B14761807.png)
